molecular formula C11H9F3O3 B6265467 rac-(1R,2R)-2-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid CAS No. 1807939-85-0

rac-(1R,2R)-2-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid

Katalognummer B6265467
CAS-Nummer: 1807939-85-0
Molekulargewicht: 246.2
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a carboxylic acid derivative with a cyclopropane ring and a trifluoromethoxy group attached to the phenyl ring . It’s structurally related to 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid, which is a key intermediate for the preparation of Cabozantinib (S)-malate .


Synthesis Analysis

While specific synthesis methods for this compound were not found, general methods for the synthesis of similar carboxylic acid derivatives involve catalytic asymmetric strategies . These strategies often involve organocatalysis and transition metal catalysis .


Chemical Reactions Analysis

Carboxylic acids and their derivatives can undergo a variety of chemical reactions. For instance, they can participate in Pd-catalysed C–H functionalisation reactions . Additionally, they can undergo deoxygenative trifluoromethylthiolation to yield trifluoromethyl thioesters .

Zukünftige Richtungen

The future directions in the field of carboxylic acid derivatives involve the development of more efficient synthesis methods . There is also interest in exploring the diverse biological activities of these compounds .

Wirkmechanismus

Target of Action

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It’s likely that the compound interacts with a variety of biological targets, given its presence in a wide range of chemical contexts.

Mode of Action

The mode of action of the compound involves the trifluoromethylation of carbon-centered radical intermediates . This process likely alters the properties of the target molecules, leading to changes in their function.

Biochemical Pathways

The compound’s action likely affects multiple biochemical pathways due to the widespread role of trifluoromethylation in pharmaceuticals, agrochemicals, and materials . The exact pathways and their downstream effects would depend on the specific biological context in which the compound is used.

Pharmacokinetics

The presence of the trifluoromethyl group could potentially enhance the compound’s bioavailability, as trifluoromethyl groups are known to improve the pharmacokinetic properties of pharmaceutical compounds .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biological targets and pathways it affects. Given the role of trifluoromethylation in altering the properties of target molecules , it’s likely that the compound induces significant changes in cellular function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s trifluoromethylation activity and its interaction with biological targets .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid involves the preparation of a cyclopropane ring followed by the introduction of a carboxylic acid and a trifluoromethoxy group.", "Starting Materials": [ "4-trifluoromethoxybenzene", "ethyl diazoacetate", "copper(I) iodide", "cyclopropane carboxylic acid", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "magnesium sulfate", "diethyl ether", "dichloromethane", "methanol", "water" ], "Reaction": [ "Step 1: Preparation of ethyl 2-(4-trifluoromethoxyphenyl)diazoacetate by reacting 4-trifluoromethoxybenzene with ethyl diazoacetate in the presence of copper(I) iodide.", "Step 2: Cyclopropanation of ethyl 2-(4-trifluoromethoxyphenyl)diazoacetate with cyclopropane carboxylic acid in the presence of sodium hydroxide to form rac-(1R,2R)-2-(4-trifluoromethoxyphenyl)cyclopropane-1-carboxylic acid ethyl ester.", "Step 3: Hydrolysis of rac-(1R,2R)-2-(4-trifluoromethoxyphenyl)cyclopropane-1-carboxylic acid ethyl ester with hydrochloric acid to form rac-(1R,2R)-2-(4-trifluoromethoxyphenyl)cyclopropane-1-carboxylic acid.", "Step 4: Introduction of a trifluoromethoxy group by reacting rac-(1R,2R)-2-(4-trifluoromethoxyphenyl)cyclopropane-1-carboxylic acid with sodium bicarbonate and 4-trifluoromethoxybenzene in dichloromethane to form rac-(1R,2R)-2-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid.", "Step 5: Purification of rac-(1R,2R)-2-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid by washing with water, drying with magnesium sulfate, and evaporating the solvent to obtain the final product." ] }

CAS-Nummer

1807939-85-0

Produktname

rac-(1R,2R)-2-[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid

Molekularformel

C11H9F3O3

Molekulargewicht

246.2

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.